N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide
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Overview
Description
N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide is a chemical compound that belongs to the class of substituted benzylamines. This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 4-position of the benzyl ring, along with a chlorophenyl group attached to the ethanamine moiety. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide typically involves the following steps:
Bromination: The starting material, 4-methoxybenzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Substitution Reaction: The brominated intermediate is then subjected to a nucleophilic substitution reaction with 2-(4-chlorophenyl)ethanamine. This step is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Formation of Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the benzyl ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted benzyl derivatives.
Scientific Research Applications
N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
- N-(3-bromo-4-methoxybenzyl)-2-(4-methylphenyl)ethanamine hydrobromide
- N-(3-bromo-4-methoxybenzyl)-2-(4-nitrophenyl)ethanamine hydrobromide
Uniqueness
N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide is unique due to the specific combination of substituents on the benzyl and ethanamine moieties. The presence of the bromine, methoxy, and chlorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO.BrH/c1-20-16-7-4-13(10-15(16)17)11-19-9-8-12-2-5-14(18)6-3-12;/h2-7,10,19H,8-9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEKWVVUNXLNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)Cl)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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